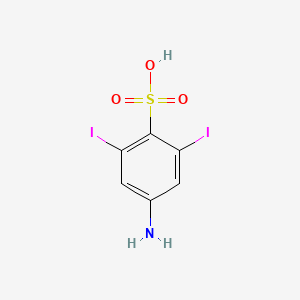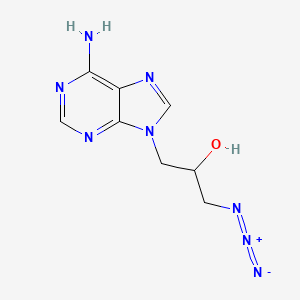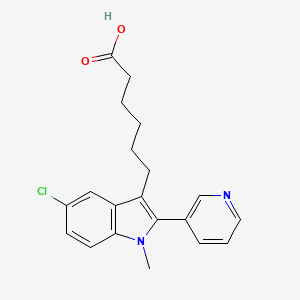
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one is a natural product found in Hamacantha and Spongosorites with data available.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A significant application is in the enantioselective synthesis of marine alkaloid analogs. For example, the (-)-antipode of the antifungal marine alkaloid, hamacanthin A, was synthesized using a process involving the coupling of 3-indolyl-alpha-oxoacetyl chloride and 3-indolyl azidoethylamine, followed by intramolecular aza-Wittig type cyclization. This illustrates the compound's utility in creating complex molecular structures in pharmaceutical synthesis (Jiang, Yang, & Wang, 2001).
Synthesis of Pyrazinone Derivatives
The compound plays a role in the synthesis of various pyrazinone derivatives. For instance, research on the synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones via Leimgruber–Batcho indole synthesis demonstrates its use in creating heterocyclic compounds that could have potential applications in medicinal chemistry (Shahrisa, Ghasemi, & Saraei, 2009).
Marine Sponge Alkaloids
It is also instrumental in the study of marine sponge alkaloids. For example, a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, was isolated from the marine sponge Smenospongia sp. This highlights the compound's importance in the exploration of natural products and potential drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Cytotoxicity Evaluation
The compound has been used in the synthesis and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone, and bis(indolyl)pyrazine analogues. These compounds showed significant inhibitory effects in the growth of a range of cancer cell lines, suggesting potential applications in cancer therapy (Jiang & Gu, 2000).
Optoelectronic Applications
In the field of optoelectronics, novel heterocyclic compounds have been synthesized using variations of this compound. For instance, materials derived from it exhibited promising properties for opto-electronic applications, indicating its relevance in materials science and engineering (Ramkumar & Kannan, 2015).
Ancillary Ligand Role in Color Tuning
The compound's derivatives have been studied for their role in color tuning in iridium tetrazolate complexes, which is crucial in the development of light-emitting devices. This research underscores the compound's utility in fine-tuning the properties of luminescent materials (Stagni et al., 2008).
Synthesis of Antimicrobial Agents
Its derivatives have also been synthesized as potential antimicrobial agents. This indicates its importance in the development of new pharmaceuticals with antibacterial properties (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Propiedades
Fórmula molecular |
C20H14Br2N4O |
|---|---|
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
2,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-19(20(27)26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,26,27) |
Clave InChI |
LJVUNJVGWMVCQH-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES canónico |
C1C(NC(=O)C(=N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Sinónimos |
hamacanthine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)





![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)





![3-{[2-Amino-1-(4-azido-2-nitrophenyl)ethyl]disulfanyl}-1-(propanoyloxy)pyrrolidine-2,5-dione](/img/structure/B1212114.png)